2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic Acid
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Overview
Description
2-(3,5-Dichloropyridin-4-yl)-2-hydroxyacetic acid is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydroxyacetic acid moiety attached to the 4-position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxyacetic acid group. One common method involves the reaction of 3,5-dichloropyridine with glyoxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid often involves large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloropyridin-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,5-Dichloropyridin-4-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with receptors to alter cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: A precursor in the synthesis of 2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid.
2-Hydroxyacetic Acid: A component of the hydroxyacetic acid moiety in the compound.
2-(3,5-Dichloropyridin-4-yl)acetic Acid: A structurally similar compound with different functional groups
Uniqueness
2-(3,5-Dichloropyridin-4-yl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydroxyacetic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H5Cl2NO3 |
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Molecular Weight |
222.02 g/mol |
IUPAC Name |
2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H5Cl2NO3/c8-3-1-10-2-4(9)5(3)6(11)7(12)13/h1-2,6,11H,(H,12,13) |
InChI Key |
LNOGGHJNRHVFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(C(=O)O)O)Cl |
Origin of Product |
United States |
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